6-(4-Fluorophenyl)-2-naphthoic acid
Description
Properties
Molecular Formula |
C17H11FO2 |
|---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
6-(4-fluorophenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H11FO2/c18-16-7-5-11(6-8-16)12-1-2-14-10-15(17(19)20)4-3-13(14)9-12/h1-10H,(H,19,20) |
InChI Key |
AGMQZRBHCUYMGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Reaction Overview
The Suzuki-Miyaura reaction couples 6-bromo-2-naphthoic acid (III ) with 4-fluorophenylboronic acid (II ) using palladium catalysis. This method is favored for its high efficiency and compatibility with sensitive functional groups.
Experimental Procedure
Reagents :
- 6-Bromo-2-naphthoic acid (1.0 equiv)
- 4-Fluorophenylboronic acid (1.2 equiv)
- Palladium(II) acetate (5 mol%)
- 1,3-Bis(diphenylphosphino)propane (10 mol%)
- Sodium carbonate (2.5 equiv)
- Solvent: Tetrahydrofuran (THF)/water (3:1 v/v)
Conditions :
Mechanistic Insights
The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The carboxylate group remains intact due to its orthogonal reactivity.
Advantages
Decarbonylative Sulfide Synthesis
Reaction Overview
This method involves palladium-catalyzed coupling of 2-naphthoic acid with S-(4-fluorophenyl) benzothioate, followed by decarbonylation to install the 4-fluorophenyl group.
Experimental Procedure
Reagents :
- 2-Naphthoic acid (1.0 equiv)
- S-(4-Fluorophenyl) benzothioate (1.1 equiv)
- Palladium(II) acetate (5 mol%)
- 1,3-Bis(diphenylphosphino)propane (10 mol%)
- Solvent: Toluene
Conditions :
Mechanistic Insights
The reaction proceeds through thioester activation, palladium-mediated C–S bond cleavage, and decarbonylation to generate the biaryl product. The carboxyl group is retained via chelation-assisted stabilization.
Limitations
Comparative Analysis of Methods
| Parameter | Suzuki-Miyaura | Decarbonylative Synthesis |
|---|---|---|
| Starting Material | 6-Bromo-2-naphthoic acid | 2-Naphthoic acid |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Temperature | 80–90°C | 160°C |
| Yield | 88–95% | 90% |
| Scalability | Industrial-friendly | Lab-scale |
| Functional Group Tolerance | High | Moderate |
Alternative Methods
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-naphthoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
6-(4-Fluorophenyl)-2-naphthoic acid is an aromatic compound used in pharmaceutical development as a lead compound in drug design. It features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its lipophilicity and can influence its interaction with biological targets.
Applications
- Pharmaceutical Development 6-(4-Fluorophenyl)-2-naphthoic acid can undergo coupling reactions such as the Suzuki reaction, which involves the formation of carbon-carbon bonds using boronic acids. It exhibits potential biological activity, particularly as an antagonist for specific G protein-coupled receptors (GPCRs). Molecular docking studies indicate that the compound can effectively bind to specific sites on GPCRs, potentially leading to altered receptor signaling pathways, making it a candidate for further pharmacological evaluation.
- P2Y14R Antagonist Alicyclic ring size variation of 4-phenyl-2-naphthoic acid derivatives can act as a selective P2Y14R antagonist . P2Y14R antagonists could potentially be useful for the treatment of inflammation, kidney disease, asthma, diabetes, obesity, chronic pain, and gout .
- Raw Material 6-bromo-2-naphthoic acid can be used as a raw material for pharmaceuticals and agricultural chemicals .
Structural Similarities
Several compounds share structural similarities with 6-(4-Fluorophenyl)-2-naphthoic acid.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Fluorophenyl)-7,8-dimethoxy-2-naphthoic acid | Fluorophenyl and dimethoxy groups | Potential antibacterial activity |
| 7-Methoxy-2-naphthoic Acid | Methoxy group only | Antibacterial |
| 5-Fluoro-2-naphthoic Acid | Fluorine at different position | Antibacterial |
| Naphthalenesulfonic Acid Derivatives | Varies widely in functional groups | Varies; often used in dyes |
Mechanism of Action
The mechanism by which 6-(4-Fluorophenyl)-2-naphthoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical profiles of 2-naphthoic acid derivatives are heavily influenced by substituents at the 6-position. Key structural analogs include:
| Compound Name | Substituent | Key Structural Feature |
|---|---|---|
| 6-(4-Fluorophenyl)-2-naphthoic acid (hypothetical) | 4-Fluorophenyl | Electron-withdrawing fluorine atom |
| Adapalene | 3-(1-Adamantyl)-4-methoxyphenyl | Bulky adamantyl group; methoxy donor |
| CD417 | 3-tert-Butyl-4-methoxyphenyl | Steric tert-butyl; methoxy donor |
| 6-(4-Methoxyphenyl)-2-naphthoic acid | 4-Methoxyphenyl | Methoxy donor; planar aromatic ring |
| 6-Hydroxy-2-naphthoic acid | Hydroxy | Polar hydroxyl group |
Physicochemical Properties
A comparative analysis of melting points, molecular weights, and solubility is summarized below:
The high melting point of adapalene (320–322°C) reflects its crystalline stability, attributed to the rigid adamantyl group. In contrast, alkenyl-substituted analogs like 12a exhibit lower melting points due to reduced molecular rigidity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-Fluorophenyl)-2-naphthoic acid?
Methodological Answer: The synthesis typically involves hydrolysis of ester precursors under alkaline conditions. For example:
- Ester Hydrolysis: Use LiOH or NaOH in a THF/water or dioxane/water mixture at 65°C for 6–24 hours to hydrolyze methyl or ethyl esters. Monitor reaction completion via TLC .
- Purification: After acidification (e.g., HCl), precipitate the product and recrystallize from xylenes or ethanol to achieve high purity (>95%). Melting points (157–230°C) and NMR/MS data validate structural integrity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the naphthoic acid backbone and fluorophenyl substituent. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) and fragmentation patterns. For example, a molecular ion at m/z 280.06 corresponds to CHFO .
Q. How can researchers assess solubility and stability for in vitro studies?
Methodological Answer:
- Solubility Testing: Dissolve the compound in DMSO (10–50 mM stock) and dilute in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS). Note discrepancies due to solvent polarity and purity .
- Stability: Conduct HPLC analysis under varying pH (2–9) and temperatures (4–37°C) to evaluate degradation over 24–72 hours .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence retinoic acid receptor (RAR) subtype selectivity compared to other analogs?
Methodological Answer:
- Receptor Binding Assays: Use recombinant RAR-α, -β, and -γ proteins to measure binding affinity (K). Compare with analogs like 6-(3-adamantyl-4-hydroxyphenyl)-2-naphthoic acid (K(RARγ) = 77 nM). Fluorophenyl groups may enhance steric hindrance, reducing RARα/β affinity while retaining RARγ specificity .
- Cellular Differentiation Assays: Test in F9 murine teratocarcinoma cells. A 10–100 nM dose range typically induces differentiation (AC < 100 nM) via RARγ activation .
Q. How can researchers resolve contradictions in reported solubility or bioactivity data?
Methodological Answer:
- Purity Analysis: Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to detect impurities >0.1%. Contaminants like unreacted esters or byproducts may alter solubility .
- Crystallography: Single-crystal X-ray diffraction clarifies polymorphic forms. For example, recrystallization from xylenes vs. ethanol may yield distinct crystal lattices affecting solubility .
Q. What strategies optimize SAR studies for derivatives of 6-(4-Fluorophenyl)-2-naphthoic acid?
Methodological Answer:
- Substituent Variation: Replace the fluorophenyl group with adamantyl, methoxy, or hydroxyl groups. Synthesize via Suzuki coupling or Friedel-Crafts acylation, then evaluate RAR selectivity .
- Pharmacophore Modeling: Use software like Schrödinger to align analogs with RARγ’s ligand-binding domain. Focus on hydrophobic interactions with adamantyl groups and hydrogen bonding with carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
